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Compound of Interest

Compound Name: BMS-P5 free base

Cat. No.: B2449914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-P5 free base, a potent and

selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details its chemical properties,

mechanism of action, experimental protocols, and its role in the context of multiple myeloma

and neutrophil extracellular trap (NET) formation.

Core Compound Information
Property Value Reference

CAS Number 1550371-22-6 [1][2][3]

Molecular Weight 472.58 g/mol [4]

Molecular Formula C₂₇H₃₂N₆O₂ [4]

Synonyms BMS-P5, BMSP5

Mechanism of Action and Therapeutic Potential
BMS-P5 is a selective and orally active inhibitor of PAD4 with an IC₅₀ of 98 nM. It demonstrates

high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3). The primary

mechanism of action of BMS-P5 involves the inhibition of PAD4-mediated citrullination of

histone H3. This process is a critical step in the formation of neutrophil extracellular traps

(NETs), which are implicated in the progression of various diseases, including cancer.
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In the context of multiple myeloma (MM), tumor cells have been shown to induce NET

formation, which can promote disease progression. BMS-P5 effectively blocks this MM-induced

NET formation. Studies have demonstrated that administration of BMS-P5 can delay the onset

of symptoms and prolong survival in a syngeneic mouse model of multiple myeloma. This

suggests that targeting PAD4 with BMS-P5 may be a promising therapeutic strategy for

multiple myeloma.

Signaling Pathway
The signaling pathway involving BMS-P5 centers on its inhibition of PAD4 and the subsequent

prevention of NETosis. In multiple myeloma, the tumor microenvironment stimulates

neutrophils, leading to the activation of PAD4. Activated PAD4 then catalyzes the citrullination

of arginine residues on histones, a key event that leads to chromatin decondensation and the

release of NETs. These NETs can then contribute to tumor progression. BMS-P5 intervenes by

directly inhibiting PAD4, thereby blocking histone citrullination and preventing the formation of

NETs.
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Caption: BMS-P5 inhibits PAD4-mediated NET formation in multiple myeloma.

Experimental Protocols
The following are key experimental protocols adapted from the foundational study by Li et al.,

2020 in Molecular Cancer Therapeutics.
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PAD Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of BMS-P5 against PAD enzymes.

Methodology:

Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4) are incubated with

recombinant histone H3 as a substrate.

The reaction is carried out in a buffer containing 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65

mM CaCl₂.

BMS-P5 is added at varying concentrations to determine its inhibitory effect.

The level of citrullinated histone H3 is detected and quantified using either an immunoblot

with LiCor quantitation or an ELISA-based assay.

For the ELISA, an anti-citrullinated histone H3 rabbit polyclonal antibody is used, followed by

a secondary antibody conjugated to either IRDye 800CW or HRP for detection.

In Vitro NET Formation Assay
Objective: To evaluate the effect of BMS-P5 on NET formation induced by multiple myeloma

cells.

Methodology:

Neutrophils are isolated from human peripheral blood or mouse bone marrow.

The isolated neutrophils are pre-treated with BMS-P5 (e.g., 1 µM) for 30 minutes.

Conditioned medium from multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, DP42, or

5TGM1) or a calcium ionophore is used to stimulate NET formation.

The cells are incubated for a specified period (e.g., 45 minutes for calcium ionophore, 8

hours for conditioned medium).
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NET formation is visualized and quantified by fluorescence microscopy, typically by staining

for extracellular DNA and citrullinated histones.

In Vivo Murine Model of Multiple Myeloma
Objective: To assess the in vivo efficacy of BMS-P5 in a mouse model of multiple myeloma.

Methodology:

A syngeneic mouse model of multiple myeloma is established by intravenous injection of

DP42 tumor cells into C57BL/6 x FVB/N F1 mice.

Beginning on day 3 post-tumor cell injection, mice are treated with BMS-P5 (e.g., 50 mg/kg)

or a vehicle control.

BMS-P5 is administered via oral gavage twice daily.

The onset of disease symptoms (e.g., paralysis, hunched posture) and overall survival are

monitored.

Experimental Workflow Diagram
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Experimental Workflow for BMS-P5 Evaluation
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Caption: Workflow for evaluating BMS-P5's efficacy from in vitro to in vivo.

Conclusion
BMS-P5 free base is a valuable research tool for investigating the role of PAD4 and NETosis in

various pathological conditions, particularly in multiple myeloma. Its high selectivity and oral

bioavailability make it a promising candidate for further preclinical and clinical development.

This guide provides a foundational understanding for researchers and drug development

professionals working with this novel PAD4 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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